molecular formula C9H19ClN2O3 B613044 H-Glu(otbu)-NH2 hcl CAS No. 108607-02-9

H-Glu(otbu)-NH2 hcl

Cat. No. B613044
M. Wt: 202,25*36,45 g/mole
InChI Key: NWLREMKEFHDCSV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu(otbu)-NH2 hcl, also known as N-Glycine (2-aminoacetic acid) hydrochloride, is an amino acid derivative commonly used in scientific research. It is a versatile compound that is often used as a building block in organic synthesis, as well as in biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for H-Glu(otbu)-NH2 hcl involves the protection of the carboxylic acid group of glutamic acid, followed by the coupling of the protected glutamic acid with t-butoxycarbonyl (otbu) protected amine. The final step involves the deprotection of the otbu group and the conversion of the free amine to its hydrochloride salt.

Starting Materials
Glutamic acid, t-butoxycarbonyl chloride (otbu-Cl), Diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), Hydrochloric acid (HCl), Ethyl acetate, Sodium bicarbonate (NaHCO3)

Reaction
Protection of glutamic acid carboxylic acid group with otbu-Cl and DIPEA in DMF, Purification of protected glutamic acid by precipitation with ethyl acetate, Coupling of protected glutamic acid with otbu-protected amine in DMF using DIPEA as a base, Deprotection of otbu group with HCl in DMF, Conversion of free amine to its hydrochloride salt using HCl and NaHCO3

Mechanism Of Action

H-Glu(otbu)-NH2 hcl is an amino acid derivative that has a strong affinity for water molecules. It is believed that the molecule binds to the enzyme active site and modifies the enzyme's activity. This modification can lead to changes in the enzyme's activity, which can then lead to changes in the biochemical and physiological processes of the organism.

Biochemical And Physiological Effects

H-Glu(otbu)-NH2 hcl is known to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, leading to changes in the metabolism of the organism. It has also been shown to have an effect on the production of hormones and neurotransmitters. Additionally, it has been shown to have an effect on the immune system, as well as on the regulation of gene expression.

Advantages And Limitations For Lab Experiments

H-Glu(otbu)-NH2 hcl has many advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is a strong acid, and can be corrosive to some materials. Additionally, it is not soluble in some solvents, and can be difficult to work with in some experiments.

Future Directions

H-Glu(otbu)-NH2 hcl has a wide range of potential applications in scientific research. It can be used in the development of new drugs, as well as in the development of new materials. Additionally, it can be used to study the biochemical and physiological effects of various compounds. It can also be used in the study of enzyme activity and gene expression. Finally, it can be used to study the effects of various environmental factors on the organism.

Scientific Research Applications

H-Glu(otbu)-NH2 hcl is widely used in scientific research for its versatile properties. It is a common building block for organic synthesis and is used in the synthesis of various compounds. It is also used in biochemical and physiological studies as a model molecule for studying the action of enzymes and other biological processes. It is also used in drug design and development, as well as in the development of new materials.

properties

IUPAC Name

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704827
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(otbu)-NH2 hcl

CAS RN

108607-02-9
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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